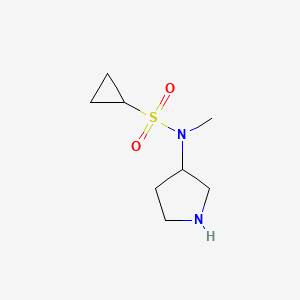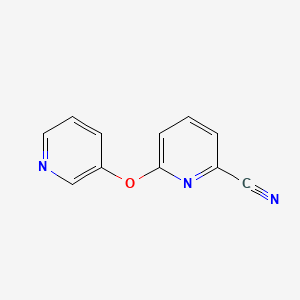![molecular formula C19H18N2O3 B6498380 N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953254-19-8](/img/structure/B6498380.png)
N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, also known as BMOA, is an organic compound that has been studied for its potential therapeutic applications. BMOA is a derivative of the oxazole ring and is synthesized from the reaction of benzyl acetamide and 4-methoxyphenyl-1,2-oxazole. It has been studied for its ability to inhibit the activity of certain enzymes, which can lead to a variety of therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
The compound has been evaluated for its in vitro antibacterial and antifungal activity. Researchers have studied its effectiveness against bacterial strains and fungal pathogens. The results provide insights into potential therapeutic applications in infectious disease management .
Pharmacological Characterization
In pharmacology, scientists have explored the biological functions of this compound. Techniques such as thermal shift assays, crystallography analysis, cell viability assays, RT-PCR technology, Western blot, and flow cytometry have been employed to understand its interactions with cellular components. These studies contribute to drug discovery and development .
Free Radical Bromination and Benzylic Position Reactivity
The benzylic position in this compound is particularly interesting due to its reactivity. Free radical bromination reactions can occur at this site, leading to the formation of N-bromosuccinimide (NBS) radicals. These reactions are essential in organic synthesis and can be harnessed for functionalization of aromatic compounds .
Predictive Machine Learning Models
Researchers have used structured datasets to build, train, and validate predictive machine-learning models. These models can provide insights into the compound’s behavior, properties, and potential applications. Such computational approaches enhance our understanding of its behavior in various contexts .
Crystallographic Studies
The crystal structure of N-benzyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been determined. Crystallographic data reveal the arrangement of atoms, bond lengths, and angles. Understanding the molecular geometry aids in predicting its behavior and interactions with other molecules .
Resonance-Stabilized Carbocation Formation
The benzylic position can undergo nucleophilic substitution reactions via either SN1 or SN2 pathways. Primary benzylic halides typically react via SN2, while secondary and tertiary benzylic halides follow an SN1 pathway due to resonance stabilization of the carbocation. This reactivity is relevant in synthetic chemistry and drug design .
Wirkmechanismus
Target of Action
It is known that this compound is an important precursor to prepare formoterol , a widely used pharmaceutical active compound . Formoterol is a long-acting β2 agonist (LABA) that acts on β2-adrenergic receptors, leading to smooth muscle relaxation in the bronchial airways.
Mode of Action
The presence of a methoxy group on the phenyl ring can render the ring more electron-rich and strongly affect the π cloud of the ring . This could potentially influence the compound’s interaction with its targets.
Eigenschaften
IUPAC Name |
N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-9-7-15(8-10-17)18-11-16(21-24-18)12-19(22)20-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPXELMTNUGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B6498312.png)
![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6498325.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498340.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6498343.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498351.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6498371.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498379.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498381.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498383.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6498386.png)